Arachidonylcyclopropylamide (ACPA)
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Overview
Description
Arachidonylcyclopropylamide is a synthetic compound known for its selective agonist activity on the cannabinoid receptor 1 (CB1R). This compound is primarily used in scientific research to study the effects of cannabinoid receptor activation. It has a chemical formula of C23H37NO and a molar mass of 343.55 g/mol .
Preparation Methods
Arachidonylcyclopropylamide is synthesized through a series of chemical reactions involving arachidonic acid derivatives. The synthetic route typically involves the formation of a cyclopropylamide group attached to the arachidonic acid backbone. The reaction conditions often include the use of solvents like ethanol, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). The compound is soluble in these solvents but insoluble in water .
Chemical Reactions Analysis
Arachidonylcyclopropylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Arachidonylcyclopropylamide has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of cannabinoid receptor agonists.
Biology: It is used to investigate the role of cannabinoid receptors in various biological processes, such as cell signaling, inflammation, and neuroprotection.
Mechanism of Action
Arachidonylcyclopropylamide exerts its effects by binding to the cannabinoid receptor 1 (CB1R) with high affinity. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of CB1R modulates various physiological processes, including pain perception, appetite regulation, and mood. The compound has low affinity for the cannabinoid receptor 2 (CB2R), making it a selective agonist for CB1R .
Comparison with Similar Compounds
Arachidonylcyclopropylamide is unique due to its high selectivity for the cannabinoid receptor 1 (CB1R) over the cannabinoid receptor 2 (CB2R). Similar compounds include:
Arachidonyl-2-chloroethylamide: Another selective CB1R agonist with a different chemical structure.
Arachidonoyl ethanolamide:
2-Arachidonoylglycerol: An endogenous agonist for both CB1R and CB2R, involved in various physiological processes .
These compounds share similar biological activities but differ in their chemical structures and receptor selectivity.
Properties
Molecular Formula |
C23H37NO |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(5E,8E,11E,14E)-N-cyclopropylicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
GLGAUBPACOBAMV-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1CC1 |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.